Shp2-IN-24 was developed as part of a series of proteolysis targeting chimeras (PROTACs) aimed at degrading SHP2 proteins in vivo. The compound's classification as an allosteric inhibitor positions it within a broader category of compounds that target protein-protein interactions, which are crucial in many signaling pathways associated with cancer and other diseases .
The synthesis of Shp2-IN-24 involves several key steps:
This multi-step synthesis is indicative of the complexity involved in developing targeted inhibitors for specific proteins.
The molecular structure of Shp2-IN-24 includes various functional groups that contribute to its binding affinity and specificity for SHP2. Key structural features include:
Nuclear Magnetic Resonance (NMR) spectroscopy data provides insights into the compound's conformation, confirming the presence of expected functional groups and their spatial arrangement .
Shp2-IN-24 undergoes specific chemical reactions that facilitate its function as an inhibitor:
These reactions are critical for its therapeutic action against tumors where SHP2 is overactive.
The mechanism by which Shp2-IN-24 exerts its effects involves several steps:
Data from cellular assays demonstrate significant reductions in SHP2 activity upon treatment with Shp2-IN-24, correlating with decreased tumor cell viability.
Shp2-IN-24 exhibits several notable physical and chemical properties:
These properties are essential for evaluating its potential as a therapeutic agent.
Shp2-IN-24 has significant implications in cancer research due to its ability to target the SHP2 enzyme, which is frequently implicated in oncogenic signaling pathways. Its applications include:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3